molecular formula C24H26BrN3OS B6516809 N-(4-bromophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}acetamide CAS No. 899932-17-3

N-(4-bromophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}acetamide

Cat. No.: B6516809
CAS No.: 899932-17-3
M. Wt: 484.5 g/mol
InChI Key: ARXPTSQJKDQQKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfur-containing acetamide derivative featuring a 1,4-diazaspiro[4.6]undeca-1,3-diene core. Key structural attributes include:

  • 4-Methylphenyl group: Positioned on the diazaspiro ring, contributing steric bulk and lipophilicity.

The molecular formula is C₃₀H₂₉BrN₄OS₂ (calculated average mass: 621.61 g/mol).

Properties

IUPAC Name

N-(4-bromophenyl)-2-[[2-(4-methylphenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26BrN3OS/c1-17-6-8-18(9-7-17)22-23(28-24(27-22)14-4-2-3-5-15-24)30-16-21(29)26-20-12-10-19(25)11-13-20/h6-13H,2-5,14-16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXPTSQJKDQQKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCCCCC3)N=C2SCC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a spirocyclic framework, which contributes to its unique biological properties. The molecular formula is C22H22BrN3OSC_{22}H_{22}BrN_{3}OS with a molecular weight of 456.4 g/mol. Its structural complexity includes multiple functional groups that may interact with various biological targets.

PropertyValue
Molecular FormulaC22H22BrN3OS
Molecular Weight456.4 g/mol
CAS Number899932-11-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and substitution processes. The synthetic route often begins with the formation of the spirocyclic core followed by the introduction of bromophenyl and methylphenyl groups through electrophilic aromatic substitution.

Anticancer Activity

Recent studies have highlighted the compound's potential anticancer properties. For example, it has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects. The mechanism appears to involve cell cycle arrest at the G2/M phase and disruption of microtubule dynamics, akin to the action of known chemotherapeutics like combretastatin A-4 (CA-4) .

In a comparative study, this compound exhibited activity in the nanomolar range against resistant cancer cell lines that overexpress P-glycoprotein .

The proposed mechanism involves binding to the colchicine site on β-tubulin, leading to cytoskeletal disruption and subsequent apoptosis in cancer cells . This interaction is critical as it allows for the inhibition of mitotic spindle formation during cell division.

Case Studies

Several case studies have documented the biological activity of this compound:

  • Cell Cycle Analysis : In vitro assays showed that treatment with this compound at concentrations five times its IC50 resulted in significant G2/M phase arrest in M21 melanoma cells .
  • Chick Chorioallantoic Membrane (CAM) Assay : The compound was tested in CAM assays where it inhibited angiogenesis and tumor growth effectively, comparable to established agents like CA-4 .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Spiro Ring System Substituents (Acetamide) Substituents (Diazaspiro) Molecular Weight (g/mol) Key Properties/Applications
Target Compound [4.6]undeca 4-Bromophenyl 4-Methylphenyl 621.61 Not reported in evidence
2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide [4.6]undeca 4-Methylphenyl 4-Bromophenyl 621.61 Structural isomer; similar solubility
N-(4-Bromo-3-methylphenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide [4.5]deca 4-Bromo-3-methylphenyl 4-Methylphenyl ~605.56 (est.) Increased steric hindrance
2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide [4.4]nona 4-Methylphenyl 4-Bromophenyl ~593.52 (est.) Smaller spiro ring; higher rigidity

Impact of Structural Modifications

Spiro Ring Size
  • [4.6]undeca vs. Smaller rings ([4.4]nona) enhance rigidity, which may stabilize crystal packing .
  • [4.5]deca : Intermediate ring size balances flexibility and steric constraints, as seen in .
Substituent Positioning
  • Bromophenyl vs. Methylphenyl : Bromine’s electron-withdrawing nature increases acetamide acidity (pKa ~15–16), influencing hydrogen-bonding capacity. Methyl groups enhance lipophilicity (logP increases by ~0.5–1.0) .
  • Meta vs.

Physicochemical and Spectroscopic Comparisons

13C-NMR Data

While the target compound’s NMR data are unavailable, provides reference shifts for a related acetamide (C=O at 171.2 ppm, aromatic carbons at 115–143 ppm). The bromophenyl group would likely deshield adjacent carbons (δ ~120–140 ppm), while the methyl group resonates near δ 20–25 ppm .

Crystallographic Analysis
  • Bond Lengths : In N-(4-bromophenyl)acetamide derivatives, C–Br bonds average 1.89–1.91 Å, slightly shorter than C–Cl bonds (1.74–1.76 Å) due to bromine’s larger atomic radius .
  • Hydrogen Bonding : Sulfanyl groups (S–H) and acetamide carbonyls (C=O) participate in intermolecular interactions, as observed in for sulfur-containing heterocycles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.